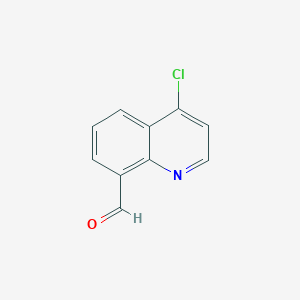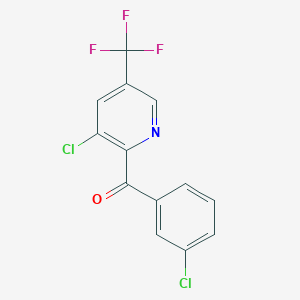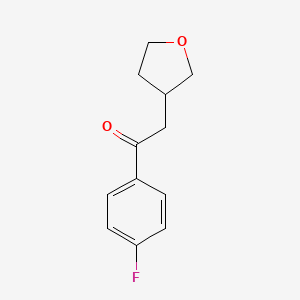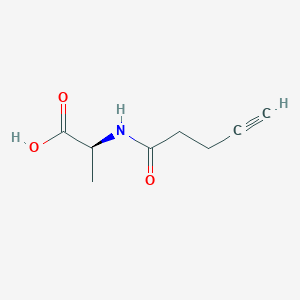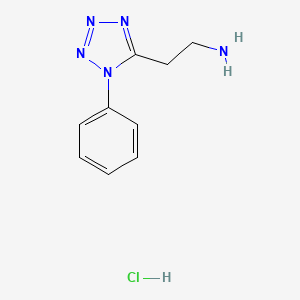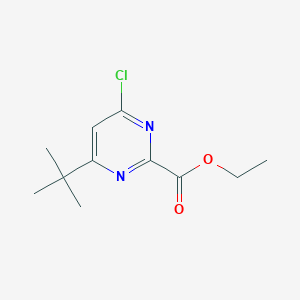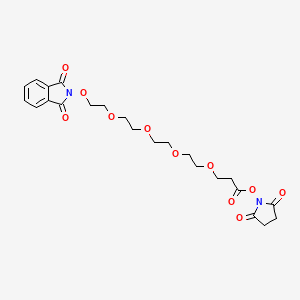
1-(1,3-Dioxoisoindolin-2-yloxy)-3,6,9,12-Tetraoxapentadecan-15-oat-2,5-Dioxopyrrolidin-1-yl
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is a useful research compound. Its molecular formula is C23H28N2O11 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung und Entwicklung
Diese Verbindung zeigt ein bemerkenswertes Potenzial in der biomedizinischen Forschung und Entwicklung . Ihre vielseitigen Eigenschaften und ihre chemische Zusammensetzung machen sie zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen .
Zielen auf Spezifische Rezeptoren oder Signalwege
Die Verbindung kann präzise auf bestimmte Rezeptoren oder Signalwege zielen, die in zahlreichen Krankheiten eine Rolle spielen . Diese Eigenschaft ist der Schlüssel zur Erschließung neuartiger Behandlungsansätze .
Aktiver Pharmazeutischer Wirkstoff
Diese Verbindung ist ein kleiner, aktiver pharmazeutischer Wirkstoff . Sie kann als Verknüpfungsreagenz für die Biokonjugation verwendet werden , ein Prozess, der zwei Moleküle chemisch miteinander verbindet und häufig in der Arzneimittelentwicklung eingesetzt wird.
Antikörper-Wirkstoff-Konjugate (ADC)
Die Verbindung wird als Linker in Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet . ADCs sind eine Klasse von Therapeutika, die über spezifische Antikörper zytotoxische Wirkstoffe direkt an Krebszellen liefern .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung kann diese Verbindung als Linker verwendet werden . Linker werden verwendet, um den Antikörper und den Wirkstoff in ADCs miteinander zu verbinden .
Wirkmechanismus
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug. ADCs are designed to bind to antigen-expressing cells, become internalized, and then release the cytotoxic drug to kill the cell .
The result of the action is typically cell death, as the cytotoxic drug interferes with cell division and leads to apoptosis . The action environment can include factors such as the expression level of the target antigen and the internalization rate of the ADC .
Biochemische Analyse
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its reactive ester group. The ester group reacts with amine groups on proteins and peptides, forming stable amide bonds. This interaction is essential for the creation of bioconjugates, which are used in targeted drug delivery systems .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate on cells are multifaceted. This compound influences cell function by facilitating the targeted delivery of therapeutic agents. It impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring that drugs are delivered specifically to target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate exerts its effects through covalent binding interactions with biomolecules. The reactive ester group of the compound forms stable amide bonds with amine groups on proteins and peptides. This binding interaction is crucial for the formation of stable bioconjugates, which are used in targeted drug delivery. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate change over time. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to facilitate targeted drug delivery over time .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate vary with different dosages in animal models. At lower doses, the compound effectively facilitates targeted drug delivery without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the efficacy of the compound plateaus beyond a certain dosage .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments, enhancing its efficacy in targeted drug delivery. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in targeted drug delivery .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O11/c26-19-5-6-20(27)24(19)36-21(28)7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-25-22(29)17-3-1-2-4-18(17)23(25)30/h1-4H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGLPXQSIDIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


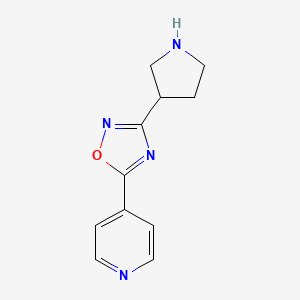

![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)
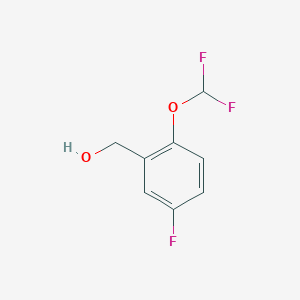


![3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B1459358.png)
